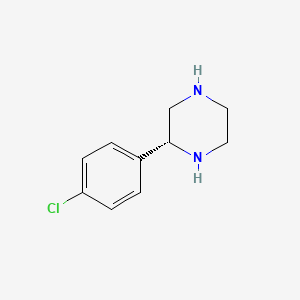

(R)-2-(4-chlorophenyl)piperazine

描述

®-2-(4-chlorophenyl)piperazine is a chiral compound belonging to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. The presence of a chiral center in ®-2-(4-chlorophenyl)piperazine makes it an interesting compound for research and development in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-chlorophenyl)piperazine typically involves the reaction of 4-chlorobenzyl chloride with piperazine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-2-(4-chlorophenyl)piperazine may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

化学反应分析

Types of Reactions

®-2-(4-chlorophenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Reduced piperazine derivatives.

Substitution: Substituted piperazine derivatives with various functional groups.

科学研究应用

Pharmacological Applications

1.1 Anti-Allergic Properties

(R)-2-(4-chlorophenyl)piperazine is primarily known as a precursor to Cetirizine, an antihistamine used to treat allergic rhinitis and chronic urticaria. Cetirizine works by blocking histamine receptors, thereby alleviating symptoms associated with allergies such as sneezing, itching, and runny nose. The dihydrochloride form of this compound is particularly noted for its efficacy and safety profile in clinical settings .

1.2 Mechanism of Action

The mechanism through which this compound exerts its effects involves selective antagonism of the H1 receptor. This action reduces the physiological effects of histamine release during allergic reactions. Research indicates that this compound has a lower sedative effect compared to first-generation antihistamines, making it suitable for long-term use without significant drowsiness .

Synthesis and Derivatives

2.1 Synthetic Pathways

The synthesis of this compound involves several chemical reactions that can yield various derivatives with potential therapeutic applications. A notable synthetic route includes the reaction of 4-chlorobenzyl chloride with piperazine, followed by subsequent modifications to enhance pharmacological properties .

2.2 Yield and Purity Considerations

The synthesis process has been optimized over time to improve yields and purity of the final product. For instance, methods involving the use of specific solvents and catalysts have been shown to increase the overall yield significantly while maintaining high optical purity .

Case Studies and Research Findings

3.1 Clinical Studies on Cetirizine

Numerous clinical studies have evaluated the effectiveness of Cetirizine derived from this compound in treating allergic conditions. A study published in the Journal of Allergy and Clinical Immunology demonstrated that patients receiving Cetirizine showed significant improvement in symptoms compared to placebo groups .

3.2 Comparative Studies with Other Antihistamines

Research comparing Cetirizine with other antihistamines has highlighted its advantages in terms of efficacy and side effects. For example, a meta-analysis indicated that Cetirizine had superior outcomes in symptom relief with fewer sedative effects compared to older antihistamines like diphenhydramine .

Safety Profile and Regulatory Status

This compound has been extensively studied for safety, leading to its approval for use in various formulations globally. Adverse effects are generally mild and include fatigue and dry mouth, which are less common than those associated with first-generation antihistamines .

Future Directions in Research

Ongoing research is focused on exploring new derivatives of this compound that may offer enhanced therapeutic profiles or novel mechanisms of action against allergic responses. The potential for developing combination therapies using this compound is also being investigated.

作用机制

The mechanism of action of ®-2-(4-chlorophenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various physiological and pharmacological effects, depending on the specific receptor and pathway involved.

相似化合物的比较

Similar Compounds

1-(4-chlorophenyl)piperazine: A non-chiral analog with similar biological activities.

2-(4-fluorophenyl)piperazine: A fluorinated analog with different pharmacological properties.

2-(4-methylphenyl)piperazine: A methylated analog with distinct biological effects.

Uniqueness

®-2-(4-chlorophenyl)piperazine is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or achiral analogs. The presence of the chiral center allows for the exploration of enantioselective interactions with biological targets, making it a valuable compound for research in medicinal chemistry and drug development.

生物活性

(R)-2-(4-chlorophenyl)piperazine is a compound that has garnered attention in pharmacological research due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound is characterized by a piperazine ring substituted with a 4-chlorophenyl group. The synthesis of this compound typically involves reactions that modify the piperazine core to enhance its biological activity. Various derivatives have been synthesized to explore their potential therapeutic applications.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound and its derivatives. The compound shows significant activity against a range of bacteria and fungi, as summarized in the following table:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bacteriostatic | 250 µg/mL |

| Bacillus subtilis | Bacteriostatic | 125 µg/mL |

| Escherichia coli | Moderate activity | 62.5 µg/mL |

| Pseudomonas aeruginosa | Moderate activity | 62.5 µg/mL |

| Candida parapsilosis | Fungistatic | 0.49 µg/mL |

These results indicate that this compound exhibits multidirectional antimicrobial activity, particularly against Gram-positive bacteria and certain fungi, suggesting its potential use in treating infections caused by these pathogens .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Research indicates that certain derivatives of this compound exhibit promising results in inhibiting cancer cell proliferation. For example, one study utilized the MTT assay to evaluate the cytotoxic effects of synthesized derivatives on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 5 | HeLa | 15.0 |

| Compound 11 | MCF-7 | 20.5 |

| Compound 12 | A549 | 18.0 |

The findings suggest that while some derivatives show significant anticancer activity, they are generally less potent than standard chemotherapeutic agents like 5-fluorouracil .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits key metabolic pathways, leading to cell death.

- Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of specific signaling pathways, although more research is needed to fully elucidate these mechanisms.

Case Studies and Research Findings

Several studies have explored the biological potential of this compound:

- Study on Antimicrobial Activity : A recent investigation demonstrated that derivatives of piperazine, including this compound, showed enhanced antibacterial effects compared to their non-substituted counterparts. This study highlighted the importance of structural modifications for improving efficacy against resistant strains .

- Anticancer Evaluation : Another research effort focused on the anticancer properties of piperazine derivatives, revealing that modifications at the phenyl ring significantly impacted cytotoxicity against various cancer cell lines .

- Molecular Docking Studies : Computational studies have supported experimental findings by predicting interactions between this compound and target proteins involved in bacterial resistance and cancer progression .

属性

IUPAC Name |

(2R)-2-(4-chlorophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOVNNDSINVUBR-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CN1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。